![molecular formula C15H22N4O2 B7537970 1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is commonly referred to as TAK-659 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in the activation and proliferation of B-cells. Inhibition of BTK activity by TAK-659 leads to the suppression of B-cell receptor signaling pathway, which ultimately results in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-proliferative effects on various cancer cell lines, including those of B-cell lymphoma and chronic lymphocytic leukemia. It has also been shown to reduce the production of various pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo, indicating its potential therapeutic applications in the treatment of various autoimmune disorders.
Advantages and Limitations for Lab Experiments
TAK-659 is a highly selective and potent inhibitor of BTK, which makes it an attractive candidate for the development of novel therapeutic agents. However, its efficacy and safety in human clinical trials are yet to be fully established. Moreover, the use of TAK-659 in laboratory experiments requires careful consideration of its chemical properties and potential side effects.
Future Directions
The potential therapeutic applications of TAK-659 in the treatment of various diseases, including cancer and autoimmune disorders, warrant further investigation. Future research should focus on the development of novel TAK-659 analogs with improved pharmacological properties, as well as the evaluation of its safety and efficacy in human clinical trials. Additionally, the use of TAK-659 in combination with other therapeutic agents should be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of piperidine-4-carboxylic acid with 1,3,5-trimethylpyrazole and propenoyl chloride. The reaction is carried out in the presence of a base and a coupling agent to yield the desired product.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling pathway, which is implicated in the development and progression of various cancers and autoimmune disorders.
properties
IUPAC Name |
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-10-13(11(2)18(3)17-10)4-5-14(20)19-8-6-12(7-9-19)15(16)21/h4-5,12H,6-9H2,1-3H3,(H2,16,21)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAZMHGCXGZQD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.